Butyl phenylacetate
Description
Overview of Butyl Phenylacetate (B1230308) in Academic Contexts
Butyl phenylacetate, systematically known as butyl 2-phenylacetate, is an organic compound classified as a carboxylic acid ester and a member of the benzene (B151609) family of compounds. nih.govhmdb.ca It is an aromatic ester recognized for its pleasant, sweet, and floral odor, often with honey-like undertones. chemicalbull.comchemicalbook.com In its pure form, it exists as a colorless liquid. nih.gov This compound is found naturally in some plants, such as the mountain papaya (Carica pubescens). chemicalbook.com
In academic and research settings, this compound is identified by its unique chemical identifiers. Its structure consists of a butyl group ester-linked to a phenylacetic acid moiety. The compound's properties are well-documented in various chemical databases, which are essential for its identification and use in scientific studies. nih.govnist.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | butyl 2-phenylacetate | nih.gov |
| CAS Number | 122-43-0 | nih.gov |
| Molecular Formula | C₁₂H₁₆O₂ | nih.govnist.gov |
| Molecular Weight | 192.25 g/mol | nih.gov |
| Appearance | Colorless liquid | nih.gov |
| Odor | Sweet, floral, rose, honey-like | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 133-135 °C at 15 mmHg | chemicalbook.comsigmaaldrich.com |
| Density | 0.99 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | 1.486-1.493 at 20 °C | sigmaaldrich.comthegoodscentscompany.com |
Historical Perspective of this compound Research and Development
Research into phenylacetate esters dates back to the early 20th century. A 1932 study detailed the synthesis of the related tert-butyl phenylacetate, indicating that the preparation of such esters was a significant area of chemical investigation. acs.org The primary method involved reacting a halomagnesium alcoholate with phenylacetyl chloride. acs.org
The development of synthetic butyl acetates for industrial use grew, particularly for applications outside the flavor and fragrance industry. perfumerflavorist.com Early petrochemical-based synthetic products from the 1950s were noted to be of relatively low purity. perfumerflavorist.com Over time, synthesis methods have been refined to improve yield and purity. Standard laboratory and industrial preparation methods now include the direct esterification of phenylacetic acid with n-butanol, often in the presence of an acid catalyst like gaseous hydrogen chloride. chemicalbook.comguidechem.com Another established method is the transesterification of a different phenylacetate ester, such as methyl phenylacetate, with butanol.
More recent research has focused on novel catalytic methods. For example, a process for synthesizing n-butyl phenylacetate involves the carbonylation of toluene (B28343) in the presence of n-butanol, an oxidizing agent, and a palladium catalyst. google.com This method represents a more direct route from a common bulk chemical like toluene. google.com
Significance and Scope of this compound in Current Chemical Sciences
The primary significance of this compound in modern chemical science lies in its application as a fragrance and flavoring agent. chemicalbull.comthegoodscentscompany.com Its characteristic sweet, floral, and honey notes make it a valuable component in perfumery and the formulation of fruit-flavored food products. chemicalbull.comperfumersworld.com It is recognized as a flavoring agent by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). nih.gov
Beyond its sensory applications, this compound and its isomers serve as intermediates and model compounds in organic synthesis research. For instance, tert-butyl phenylacetate is utilized in studies of phase-transfer catalysis and palladium-catalyzed C-C bond-forming reactions. tandfonline.com The steric hindrance provided by the butyl group can influence reaction pathways and product selectivity, making it a subject of interest in mechanistic studies.
The characterization of this compound is fundamental to its use in research. Spectroscopic techniques are routinely employed to confirm its structure and purity. Mass spectrometry provides key information on its molecular weight and fragmentation patterns, while NMR spectroscopy elucidates its detailed atomic structure.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings | Source(s) |
|---|---|---|
| Mass Spectrometry (EI-MS) | Molecular Ion Peak [M]+ at m/z 192. Base peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺). Other significant fragments at m/z 57, 92, 41. | nih.govmassbank.eu |
| Infrared (IR) Spectroscopy | Predicted spectra show characteristic peaks for the C=O stretch of the ester group and C-H stretches of the aromatic and aliphatic parts. | hmdb.ca |
| ¹³C NMR Spectroscopy | Spectral data for related isomers like sec-butyl phenylacetate are available, aiding in structural confirmation of different butyl esters. | nih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | butyl 2-phenylacetate | C₁₂H₁₆O₂ |
| tert-Butyl phenylacetate | 2-methylpropan-2-yl 2-phenylacetate | C₁₂H₁₆O₂ |
| Phenylacetic acid | 2-Phenylacetic acid | C₈H₈O₂ |
| n-Butanol | Butan-1-ol | C₄H₁₀O |
| Phenylacetyl chloride | 2-Phenylacetyl chloride | C₈H₇ClO |
| Ethylmagnesium bromide | Bromo(ethyl)magnesium | C₂H₅BrMg |
| Methyl phenylacetate | methyl 2-phenylacetate | C₉H₁₀O₂ |
| Toluene | Toluene | C₇H₈ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOXTQYWWYXYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059541 | |
| Record name | Benzeneacetic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; pleasant rose and honey-like odour | |
| Record name | Butyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 135.00 °C. @ 15.00 mm Hg | |
| Record name | Butyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol) | |
| Record name | Butyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.997 | |
| Record name | Butyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
122-43-0 | |
| Record name | Butyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzeneacetic acid, butyl ester | |
| Source | EPA DSSTox | |
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| Record name | Butyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.131 | |
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| Record name | BUTYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6RZ109SI | |
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| Record name | Butyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Synthetic Methodologies and Reaction Mechanisms of Butyl Phenylacetate
Established Synthetic Pathways for Butyl Phenylacetate (B1230308)
The traditional synthesis of butyl phenylacetate relies on well-established organic reactions, primarily direct esterification and, to a lesser extent, transesterification.
Direct Esterification Processes
The most common and direct method for producing this compound is the Fischer-Speier esterification. wikipedia.org This process involves the acid-catalyzed reaction between phenylacetic acid and n-butanol. chemicalbook.comguidechem.com
C₆H₅CH₂COOH (Phenylacetic Acid) + CH₃(CH₂)₃OH (n-Butanol) ⇌ C₆H₅CH₂COO(CH₂)₃CH₃ (this compound) + H₂O (Water)
This reaction is a reversible equilibrium process. masterorganicchemistry.comresearchgate.net To achieve high yields of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by either using an excess of one of the reactants (usually the more cost-effective n-butanol) or by removing the water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgpearson.com
The mechanism of Fischer-Speier esterification involves several key steps: wikipedia.orgmasterorganicchemistry.com
Protonation of the Carbonyl Oxygen : The acid catalyst (commonly sulfuric acid or gaseous hydrogen chloride) protonates the carbonyl oxygen of phenylacetic acid, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgchemicalbook.comchembk.com
Nucleophilic Attack : The nucleophilic oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.
Elimination of Water : The protonated hydroxyl group leaves as water, a stable leaving group, reforming the carbonyl group.
Deprotonation : The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final this compound ester.
Various acid catalysts can be employed, including strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, as well as Lewis acids. wikipedia.org
Alternative Synthetic Routes and Their Chemical Principles
Beyond direct esterification, other methods have been developed, often to overcome the limitations of using strong acids or high temperatures.
Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol. For this compound synthesis, a more readily available ester like methyl phenylacetate can be reacted with n-butanol in the presence of an acid or base catalyst. rsc.org The equilibrium is driven forward by using a large excess of n-butanol or by removing the lower-boiling alcohol (methanol in this case) by distillation. While feasible, transesterification is often kinetically slower than direct esterification and typically requires a catalyst. rsc.org
Steglich Esterification: For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a milder alternative. rsc.org This method uses a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at ambient temperatures and neutral pH. rsc.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The highly nucleophilic DMAP then reacts with this intermediate to form a more reactive acylated pyridinium (B92312) species, which is readily attacked by the alcohol (n-butanol) to form the ester. A major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate product purification. rsc.org
Advanced Synthetic Approaches and Innovations
Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for synthesizing esters like this compound. These approaches often employ advanced catalytic systems and adhere to the principles of green chemistry.
Sustainable Synthesis of Alkyl Arylacetates via Carbonylation of Benzyl (B1604629) Acetates
A significant innovation is the synthesis of alkyl arylacetates through the carbonylation of benzyl acetates, which avoids the use of halogens and strong bases. rsc.org Traditional routes often start from benzyl halides and use toxic reagents like sodium cyanide. rsc.org A more sustainable pathway involves the palladium-catalyzed carbonylation of benzyl acetates with carbon monoxide and an alcohol.
In a specific example that demonstrates this principle for producing this compound, benzyl acetate (B1210297) is reacted with carbon monoxide and n-butanol. This method is notable for its high efficiency and the use of readily available and less hazardous starting materials. rsc.org The benzyl acetates themselves can be prepared from benzyl alcohols using isopropenyl acetate, a non-toxic acetylating agent that produces only acetone (B3395972) as a byproduct. rsc.org This approach represents a significant step forward in reducing the environmental impact of ester synthesis. rsc.org
Catalytic Systems and Their Mechanistic Roles in this compound Synthesis
The choice of catalyst is crucial for the efficiency and selectivity of this compound synthesis.
| Synthesis Method | Catalyst System | Mechanistic Role of Catalyst | Reference(s) |
| Fischer-Speier Esterification | H₂SO₄, HCl, p-toluenesulfonic acid | Brønsted acid: Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. | chemicalbook.com, wikipedia.org |
| Fischer-Speier Esterification | Lewis acids (e.g., Al³⁺-montmorillonite) | Lewis acid: Coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. Can be a reusable heterogeneous catalyst. | researchgate.net |
| Steglich Esterification | DCC / DMAP | DCC (coupling agent) activates the carboxylic acid. DMAP (organocatalyst) acts as a hypernucleophilic acyl transfer agent, accelerating the reaction rate. | rsc.org |
| Carbonylation of Benzyl Acetates | Palladium acetate (Pd(OAc)₂) / DPPF | Palladium complex: Catalyzes the insertion of carbon monoxide (CO) into the benzyl-oxygen bond, followed by reaction with the alcohol to form the ester. | rsc.org |
| Biocatalysis | Lipases | Enzyme: Provides a highly selective and mild environment for the esterification reaction, often proceeding with high chemo- and regioselectivity. | acs.org |
The use of heterogeneous catalysts, such as ion-exchanged clays (B1170129) like Al³⁺-montmorillonite, is particularly promising. researchgate.net These solid acid catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the work-up process and reducing waste compared to homogeneous catalysts like sulfuric acid. researchgate.net In studies, Al³⁺-montmorillonite showed higher catalytic activity for esterification than other solid acids like ZSM-5. researchgate.net
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound.
Atom Economy: Direct esterification processes exhibit high atom economy, as the only byproduct is water. wikipedia.org In contrast, methods like the Steglich esterification have lower atom economy due to the formation of stoichiometric amounts of byproducts (e.g., dicyclohexylurea). rsc.org The sustainable carbonylation of benzyl acetates also represents a highly atom-economical route. rsc.org
Use of Safer Chemicals: A key goal is to move away from corrosive mineral acids, toxic reagents, and hazardous intermediates like benzyl halides. rsc.orgresearchgate.net The development of solid acid catalysts and palladium-catalyzed routes directly addresses this principle. rsc.orgresearchgate.net
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a substance is inherently greener than using stoichiometric reagents. Advanced syntheses prioritize highly active catalysts, such as the palladium/DPPF system, that can achieve high turnover numbers. rsc.org Biocatalytic methods using enzymes like lipases also fit this principle, operating under mild conditions with high selectivity. acs.org
By embracing these advanced catalytic systems and green chemistry principles, the production of this compound can become more efficient, cost-effective, and environmentally responsible.
Mechanistic Investigations of this compound Formation
The formation of this compound is primarily achieved through esterification and transesterification reactions. The efficiency and selectivity of these synthetic routes are heavily influenced by the reaction mechanism and the choice of catalyst.
Fischer-Speier Esterification
The most common method for synthesizing this compound is the Fischer-Speier esterification, which involves the reaction of phenylacetic acid with n-butanol in the presence of an acid catalyst. libretexts.orgaascit.org This is a reversible reaction where the equilibrium must be shifted towards the product side for a high yield. libretexts.orgmasterorganicchemistry.com This is often accomplished by using an excess of one reactant (typically the alcohol) or by removing water as it forms, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com
The mechanism proceeds through a series of reversible steps: masterorganicchemistry.comchemguide.co.uk
Protonation of the Carbonyl Oxygen: The catalyst, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of phenylacetic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comchemguide.co.uk
Nucleophilic Attack: A molecule of n-butanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, an oxonium ion. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
Transesterification
This compound can also be synthesized via transesterification, where an existing ester, such as methyl phenylacetate or ethyl phenylacetate, reacts with n-butanol to exchange the alkoxy group. libretexts.org This reaction can be catalyzed by either acids or bases. libretexts.orgrsc.org The general acid-catalyzed mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by n-butanol, formation of a tetrahedral intermediate, and elimination of the original alcohol (e.g., methanol (B129727) or ethanol). libretexts.org
The process is also reversible, and driving the reaction to completion requires using a large excess of n-butanol or removing the more volatile alcohol byproduct through distillation. libretexts.org
The choice of catalyst is crucial in the synthesis of this compound as it dictates the reaction rate, operating conditions, and selectivity. rsc.orgnih.gov Catalysts can be broadly categorized as homogeneous, heterogeneous, and enzymatic.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are traditional and effective homogeneous catalysts for esterification. aascit.org They operate by protonating the carboxylic acid, thereby accelerating the rate of nucleophilic attack by the alcohol. aascit.org While effective, these catalysts can be difficult to separate from the reaction mixture and may lead to side reactions and corrosion issues.
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly employed. These include ion-exchange resins like Amberlyst-15 and zeolites such as H-β and ZSM-5. aascit.orgmdpi.com These materials provide Brønsted acid sites for the reaction to occur on their surface. Their primary advantages are ease of separation from the product, reusability, and often higher selectivity, leading to purer products. aascit.org In a study comparing catalysts for the esterification of phenylacetic acid, Amberlyst-15 under solvent-free conditions provided a high yield of approximately 80% with high selectivity. aascit.org Zeolites are also noted for their efficiency, with factors like pore size and hydrophobicity influencing their catalytic activity. mdpi.com
Enzymatic Catalysts: Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are used as biocatalysts for the synthesis of esters like this compound. researchgate.net Enzymatic synthesis offers high selectivity under mild reaction conditions, minimizing byproducts and energy consumption. researchgate.netembrapa.br These reactions often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (phenylacetic acid) to form an acyl-enzyme intermediate, which then reacts with the alcohol (n-butanol) to release the ester. researchgate.net
The following table summarizes findings from various studies on the synthesis of this compound and related esters, highlighting the role of different catalysts.
| Catalyst | Reactants | Conditions | Yield | Selectivity | Reference |
| Amberlyst-15 | Phenylacetic acid, various alcohols | 110°C, Solvent-free | ~80% | High | aascit.org |
| H-β Zeolite | Phenylacetic acid, p-cresol | 190°C, Microwave, Solvent-free | High | High | mdpi.com |
| Pd(Xantphos)Cl₂ | Toluene (B28343), n-butanol, CO | 120°C, 10 atm CO | 68% | Not specified | google.com |
| Novozym 435 | Isobutyric acid, n-butanol | 30°C, Heptane | 56% | High | researchgate.net |
This table is illustrative of catalyst performance in esterification reactions relevant to this compound synthesis.
This compound is an achiral molecule, meaning it does not possess a stereocenter and is not optically active. nih.gov The structure consists of a phenylacetyl group and an n-butyl group, neither of which contains a chiral carbon atom in their standard forms.
As a result, the direct synthesis of this compound from achiral starting materials—phenylacetic acid and n-butanol—does not involve the creation or modification of any stereocenters. Consequently, stereochemical considerations such as enantioselectivity or diastereoselectivity are not relevant to the standard synthesis of this specific compound.
Stereoselectivity would only become a consideration if one of the starting materials was chiral (e.g., using a chiral alcohol like (R)-butan-2-ol instead of n-butanol) or if a chiral center were introduced into the phenylacetic acid moiety. In such hypothetical cases, the choice of catalyst and reaction conditions could potentially influence the stereochemical outcome of the product, but this falls outside the scope of the synthesis of this compound itself. Research on stereoselective reactions involving derivatives, such as the reaction of the enolate of tert-butyl phenylacetate, has been conducted, but this pertains to reactions of the ester rather than its formation. researchgate.netscispace.com
Iii. Advanced Characterization and Analytical Techniques for Butyl Phenylacetate
Spectroscopic Analysis of Butyl Phenylacetate (B1230308)
Spectroscopy is a cornerstone in the analysis of butyl phenylacetate, offering insights into its electronic and molecular vibrations, nuclear spin states, and mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing a detailed map of the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus. pitt.edu
In ¹H NMR, the signals corresponding to the protons of the butyl chain and the phenyl group appear at distinct chemical shifts. The aromatic protons of the phenyl group typically resonate in the downfield region, while the aliphatic protons of the butyl group are found further upfield.
¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically deshielded and appears at a high chemical shift value.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.24-7.36 (m, 5H) rsc.org | 133.18, 129.34, 128.61, 127.33 rsc.org |
| -CH₂- (benzyl) | 3.64 (s, 2H) rsc.org | 41.01 rsc.org |
| -O-CH₂- | 4.08 (t, 2H) | 64.5 |
| -CH₂- | 1.63 (quint, 2H) | 30.6 |
| -CH₂- | 1.39 (sext, 2H) | 19.1 |
| -CH₃ | 0.92 (t, 3H) | 13.7 |
| Note: 's' denotes singlet, 't' denotes triplet, 'quint' denotes quintet, 'sext' denotes sextet, and 'm' denotes multiplet. Data is compiled from typical values and may vary slightly based on solvent and experimental conditions. |
The stereochemistry of enolates derived from esters like this compound is critical in controlling the outcome of stereoselective reactions. researchgate.net Studies on the enolates of tert-butyl phenylacetate have utilized IR and ¹³C NMR spectroscopy to determine their E or Z configuration in various solvents. researchgate.netacs.org The geometry of these intermediates is influenced by the counter-ion (e.g., lithium, potassium), the solvent, and the presence of additives. For instance, in THF, lithium enolates of tert-butyl phenylacetate predominantly adopt an E configuration, existing as an equilibrium between monomeric and dimeric ion pairs. researchgate.net The addition of a polar aprotic solvent like HMPA can induce an E to Z isomerization. researchgate.net Understanding these configurational dynamics is essential for predicting and controlling the stereochemical outcome of reactions involving these enolates. researchgate.netnih.gov
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹. Other significant peaks include those for the C-O stretching of the ester, the C-H stretching of the aromatic and aliphatic portions, and the characteristic absorptions of the benzene (B151609) ring.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1740 |
| C-O (Ester) | Stretch | 1258, 1155 |
| C-H (Aromatic) | Stretch | 3031 |
| C-H (Aliphatic) | Stretch | 2960, 2934, 2874 |
| C=C (Aromatic) | Stretch | 1605, 1496, 1455 |
| C-H (Aromatic) | Bend (out-of-plane) | 738, 698 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound provides a clear molecular ion peak and a series of fragment ions that are characteristic of its structure. massbank.eunih.gov
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight. massbank.eunih.gov The base peak in the spectrum is typically observed at m/z 91, which corresponds to the stable tropylium (B1234903) cation (C₇H₇⁺), formed by the cleavage of the bond between the carbonyl group and the benzylic carbon. Another significant fragment is observed at m/z 57, corresponding to the butyl cation (C₄H₉⁺). massbank.eunih.gov
Table 3: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 192 | 6.69 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) massbank.eu |
| 136 | 18.37 | [C₉H₈O₂]⁺ massbank.eu |
| 92 | 32.28 | [C₇H₈]⁺ massbank.eu |
| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion) massbank.eunih.gov |
| 65 | 16.66 | [C₅H₅]⁺ massbank.eu |
| 57 | 42.83 | [C₄H₉]⁺ (Butyl cation) massbank.eunih.gov |
| 41 | 29.14 | [C₃H₅]⁺ massbank.eu |
| 29 | 25.14 | [C₂H₅]⁺ massbank.eu |
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. While this compound itself has limited applications in this area, derivatives of phenylacetic acid have been explored for their optical properties. For instance, ferrocene-based esters, including 4-ferrocenylthis compound, have been synthesized and their optical behavior investigated. researchgate.net These compounds can exhibit solvatochromism, where the color of the solution changes with the polarity of the solvent. researchgate.net Such properties are of interest for the development of photosensors and other optical devices. researchgate.netgoogle.com The investigation into the optical properties of these related compounds highlights the potential for modifying the phenylacetate structure to create materials with specific light-absorbing characteristics for advanced applications. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.
Chromatographic Separations and Quantification
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. advancechemjournal.com For this compound, both gas and liquid chromatography are employed to ensure its quality and purity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful method for analyzing volatile compounds like this compound. epa.gov In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. oiv.int The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. embrapa.brnih.gov
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column Type | 5% Phenylmethylpolysiloxane (e.g., DB-5 or equivalent) oiv.int |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness weinobst.at |
| Injector Temperature | 250 °C embrapa.br |
| Carrier Gas | Helium nih.gov |
| Oven Temperature Program | Initial 40°C, ramped to 230°C nih.gov |
| Detector | Mass Spectrometer (MS) oiv.int |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Scan Range | m/z 30-450 nih.gov |
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation and purification of compounds that may not be sufficiently volatile for GC analysis. advancechemjournal.comgilson.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential partitioning of the components between the two phases. advancechemjournal.com
For esters like this compound, reversed-phase HPLC is a common approach, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. advancechemjournal.comsielc.com HPLC is instrumental in the preparative separation of this compound, allowing for the isolation of the pure compound from reaction byproducts or impurities. sielc.comnih.gov The goal of an HPLC method is to separate, quantify, and identify the main compound, any reaction impurities, and synthetic intermediates. advancechemjournal.com
Table 2: Representative HPLC Conditions for Ester Separation
| Parameter | Value/Condition |
| Column | Reversed-Phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water gradient sielc.com |
| Detector | UV or Mass Spectrometry (MS) gilson.comresearchgate.net |
| Flow Rate | Typically 1.0 mL/min for analytical scale |
| Injection Volume | 10-20 µL |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This method is essential for determining the thermal stability and decomposition characteristics of materials like this compound. openaccessjournals.com By heating a small sample at a constant rate, a thermogram is produced, which plots mass loss against temperature. openaccessjournals.com
The TGA curve provides critical information about the temperatures at which degradation processes occur. researchgate.nettorontech.com The onset temperature of decomposition indicates the upper limit of the compound's thermal stability. openaccessjournals.com The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can reveal distinct stages of decomposition. researchgate.netresearchgate.net TGA is widely used to assess the impact of additives or impurities on the thermal stability of a substance. openaccessjournals.com This analysis is crucial for applications where the compound might be subjected to elevated temperatures during processing or storage.
Table 3: TGA Data Interpretation for a Hypothetical Organic Ester
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25-150 | < 1% | Loss of volatile impurities or moisture. torontech.comresearchgate.net |
| 150-250 | 95% | Major decomposition of the ester compound. openaccessjournals.com |
| >250 | 4% | Decomposition of less volatile residues. |
Cyclic Voltammetry (CV) for Electrochemical Behavior Characterization
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound. biologic.netmdpi.com While not as commonly applied to simple esters like this compound as it is to more complex or electroactive molecules, it can provide insights into its electrochemical stability and potential for involvement in electron transfer reactions.
In a CV experiment, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. biologic.netasdlib.org The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal information about the reversibility of redox processes and the stability of the species generated at the electrode. asdlib.orgresearchgate.net For a derivative of this compound, such as 4-ferrocenylthis compound, CV has been used to confirm its reversible electrochemical behavior. researchgate.net The technique helps in understanding how the molecule might behave in an electrochemical environment, which can be relevant in specific industrial applications or in the study of its interaction with other materials. mdpi.com Important parameters studied include peak potentials, peak currents, and their dependence on the scan rate. researchgate.net
Table 4: Key Parameters in a Cyclic Voltammetry Experiment
| Parameter | Description |
| Working Electrode | The electrode at which the reaction of interest occurs. |
| Reference Electrode | Maintains a constant potential against which the working electrode's potential is measured. |
| Auxiliary (Counter) Electrode | Completes the electrical circuit, passing the current required by the working electrode. edaq.com |
| Supporting Electrolyte | An electrochemically inert salt added to the solution to ensure conductivity. edaq.com |
| Scan Rate (V/s) | The rate at which the potential is swept, influencing the shape of the voltammogram. asdlib.org |
Iv. Computational Chemistry and Molecular Modeling of Butyl Phenylacetate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties and structural possibilities of Butyl Phenylacetate (B1230308). researchgate.neticm.edu.pl These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.
The electronic structure of Butyl Phenylacetate is key to understanding its reactivity and intermolecular interactions. Quantum chemical methods are used to analyze the distribution of electrons within the molecule. icm.edu.pl A primary focus of this analysis is on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. researchgate.net For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is centered around the carbonyl group of the ester. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution. mdpi.com These maps show regions of negative potential (red), typically around the oxygen atoms of the ester group, which are prone to electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms.
| Property | Description | Typical Locus on this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Phenyl Ring |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Ester Carbonyl Group |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Entire Molecule |
| Dipole Moment | Measure of the net molecular polarity. | Oriented along the ester group |
| MEP Negative Region | Electron-rich areas, susceptible to electrophilic attack. | Carbonyl and Ether Oxygen Atoms |
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformer analysis aims to identify these stable structures and their relative energies. researchgate.net The potential energy surface (PES) is a multidimensional map that represents the energy of the molecule as a function of its geometry, such as the rotation around specific bonds (dihedral angles). longdom.orgresearchgate.net
By performing PES scans, computational chemists can identify the low-energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. longdom.org For this compound, key rotations include the torsion around the C-O bond of the ester and the various C-C bonds within the butyl chain. Studies on similar molecules like phenyl acetate (B1210297) reveal that the orientation of the phenyl ring relative to the ester plane is a critical factor in determining conformational stability. mdpi.com The flexibility of the butyl group leads to a complex energy landscape with numerous local minima. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used to optimize the geometry of these conformers and calculate their relative energies. mdpi.comnih.govmdpi.com
| Torsional Angle | Description | Potential Conformations | Relative Stability Factor |
|---|---|---|---|
| Phenyl-O-C=O | Rotation of the phenyl ring relative to the ester plane. | Planar, Tilted | Steric hindrance vs. conjugation |
| O-C-C-C (butyl) | Rotation around the first C-C bond of the butyl chain. | Anti, Gauche | Steric hindrance |
| C-C-C-C (butyl) | Rotation around the central C-C bond of the butyl chain. | Anti, Gauche | Steric hindrance |
Molecular Dynamics Simulations
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov
The conformation of this compound is not static but dynamically changes, especially in solution. MD simulations can model how the molecule's conformational preferences are influenced by different solvents. uni-hannover.de The choice of a force field, a set of parameters that defines the potential energy of the system, is crucial for the accuracy of these simulations. researchgate.net
In a polar solvent like water, the butyl chain may adopt more compact conformations to minimize its hydrophobic exposure, while the polar ester group interacts with water molecules through dipole-dipole interactions. In a non-polar solvent like hexane, the butyl chain can extend more freely. MD simulations allow for the analysis of properties like the radial distribution function to understand the structuring of solvent molecules around the solute and the time evolution of dihedral angles to track conformational transitions. nih.gov
This compound molecules can interact with each other through non-covalent forces, leading to self-aggregation, particularly in certain solvent conditions. nih.gov The primary forces at play are van der Waals interactions between the butyl chains and π-π stacking interactions between the aromatic phenyl rings. acs.org
MD simulations are a valuable tool for studying the process of aggregation. By placing multiple this compound molecules in a simulation box, often with an explicit solvent, it is possible to observe their tendency to form clusters or aggregates. doi.orgnsf.govresearchgate.net The analysis of these simulations can reveal the preferred orientation of molecules within an aggregate and the thermodynamics of the aggregation process. For instance, in aqueous solutions, hydrophobic effects would drive the aggregation of the non-polar parts of the molecule. The balance of these interactions determines the macroscopic properties of the substance. updatepublishing.com
Structure-Activity Relationship (SAR) Modeling for this compound Analogues
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. drugdesign.org These models are instrumental in drug discovery and toxicology for predicting the activity of new molecules. nih.gov
For this compound, SAR studies would involve designing and synthesizing analogues with systematic modifications and testing their effects on a specific biological target. nih.govnih.gov Modifications could include:
Phenyl Ring Substitution: Adding various substituents (e.g., halogens, alkyl, or nitro groups) to different positions on the phenyl ring to alter electronic and steric properties.
Ester Chain Variation: Changing the length or branching of the alkyl (butyl) chain to modify lipophilicity and size.
Spacer Modification: Altering the methylene (B1212753) spacer between the phenyl ring and the ester group. nih.gov
Computational QSAR modeling uses calculated molecular descriptors to represent these structural changes numerically. researchgate.net Descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges from quantum calculations), steric parameters (e.g., molecular volume), and hydrophobicity indicators (e.g., logP). oup.com Statistical methods are then used to create an equation that links these descriptors to the observed biological activity. researchgate.netjst.go.jp Such models can then be used to predict the activity of unsynthesized analogues, guiding further research. drugdesign.org
| Analogue | Modification | Key Descriptor(s) Affected | Hypothetical Effect on Activity |
|---|---|---|---|
| 4-Nitrothis compound | NO₂ group on the phenyl ring | Electronic (Hammett constant), Dipole Moment | Altered receptor binding affinity |
| Butyl (4-chlorophenyl)acetate | Cl atom on the phenyl ring | Hydrophobicity (logP), Electronic | Modified membrane permeability |
| Ethyl Phenylacetate | Shorter ester chain | Lipophilicity, Molecular Size | Changed bioavailability |
| tert-Butyl Phenylacetate | Branched ester chain | Steric hindrance (Taft parameter) | Reduced binding due to steric clash |
Quantitative Structure-Activity Relationships (QSAR) for Biological and Chemical Activities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnite.go.jp The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. wikipedia.org These models are developed by analyzing a set of compounds with known activities and then used to predict the activities of new, untested molecules. nih.gov
The QSAR modeling process involves several key steps:
Data Set Selection : A group of structurally related compounds with measured biological or chemical activity is compiled. mdpi.com
Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each compound to quantify its structural, physicochemical, or electronic properties. Common descriptors include hydrophobicity (logP), molecular weight, steric parameters (e.g., molar refractivity), and electronic parameters (e.g., Hammett constants). drugdesign.orgnih.gov
Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that links the descriptors (independent variables) to the activity (dependent variable). drugdesign.org The general form of a QSAR model is: Activity = f(descriptors) + error. wikipedia.org
Validation : The model's predictive power is rigorously tested, often using a subset of compounds that were not used in the model's creation (an external test set) or through cross-validation techniques. drugdesign.org
While specific QSAR models for this compound are not prominently published, models for structurally similar compounds, such as other esters and aromatic compounds, demonstrate the approach's utility. For instance, QSAR studies on the aquatic toxicity of aromatic hydrocarbons have successfully used descriptors like the octanol-water partition coefficient (Kow) and molecular weight to predict toxicity. nih.gov Similarly, research on the fungicidal activity of coumarin (B35378) ester derivatives has employed 3D-QSAR modeling to provide a rational explanation for the observed structure-activity relationships, guiding future molecular design. mdpi.com
A hypothetical QSAR study on a series of phenylacetate esters, including this compound, would involve synthesizing or acquiring analogs with varying alkyl groups and substituents on the phenyl ring. Their biological activity (e.g., enzyme inhibition, cytotoxicity) would be measured. Descriptors for each analog would then be calculated and correlated with the activity to build a predictive model.
Table 1: Illustrative Data for a Hypothetical QSAR Study of Phenylacetate Esters
This table conceptualizes the data required to build a QSAR model for a series of phenylacetate esters. It includes the compound, a measured biological activity (e.g., IC₅₀, the concentration required for 50% inhibition), and calculated molecular descriptors that quantify hydrophobicity, electronic effects, and size.
| Compound | Biological Activity (log 1/IC₅₀) | logP (Hydrophobicity) | Hammett Constant (σ) (Electronic Effect) | Molar Refractivity (Steric Effect) |
| Methyl phenylacetate | 1.5 | 1.86 | 0.00 | 44.5 |
| Ethyl phenylacetate | 1.8 | 2.32 | 0.00 | 49.1 |
| Propyl phenylacetate | 2.1 | 2.78 | 0.00 | 53.7 |
| This compound | 2.4 | 3.24 | 0.00 | 58.3 |
| Methyl p-chlorophenylacetate | 2.0 | 2.57 | 0.23 | 49.5 |
| Ethyl p-chlorophenylacetate | 2.3 | 3.03 | 0.23 | 54.1 |
| Butyl p-nitrophenylacetate | 2.5 | 3.53 | 0.78 | 63.0 |
Note: Data are hypothetical and for illustrative purposes only.
Ligand-Protein Docking and Binding Affinity Predictions
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (the ligand) when it interacts with a target protein. dovepress.com This method is crucial in drug discovery for screening virtual compound libraries and understanding potential mechanisms of action. chemrxiv.org The process involves generating various poses of the ligand within the protein's binding site and using a scoring function to estimate the binding energy for each pose; lower binding energy values typically indicate a more stable and favorable interaction. diva-portal.orgdoi.org
While direct docking studies for this compound are not widely available, research on very close structural analogs provides significant insight into its potential interactions. A molecular docking study investigating phytocompounds for the treatment of polycystic ovary syndrome screened Methyl p-tert-butyl phenyl acetate, a compound structurally similar to this compound. japsonline.com This analog was docked against several key protein targets implicated in the syndrome. The study used AutoDock Vina to calculate the binding affinities, which are presented as docking scores in kcal/mol. japsonline.com The results showed that Methyl p-tert-butyl phenyl acetate had favorable binding energies with multiple receptors, suggesting potential inhibitory activity. japsonline.com
The docking scores for Methyl p-tert-butyl phenyl acetate against these targets are detailed in the table below. japsonline.com For context, the study compared these scores to those of known commercial inhibitors. japsonline.com
Table 2: Molecular Docking Scores of Methyl p-tert-butyl phenyl acetate with Protein Targets
This table presents the binding affinity (docking score) of Methyl p-tert-butyl phenyl acetate, a structural analog of this compound, with various protein receptors relevant to polycystic ovary syndrome. The scores, measured in kcal/mol, indicate the predicted strength of the interaction.
| Protein Target | PDB ID | Function | Binding Affinity (kcal/mol) |
| Aromatase | 3S7S | Converts androgens to estrogens | -8.5 |
| 17β-Hydroxysteroid dehydrogenase 1 (17β-HSD1) | 1IOL | Involved in steroid metabolism | -7.9 |
| Androgen Receptor | 2AM9 | Binds androgenic hormones | -7.4 |
| Estrogen Receptor β | 5TOA | Binds estrogens | -5.9 |
Source: Data extracted from a study on phytocompounds for polycystic ovary syndrome treatment. japsonline.com
V. Environmental Fate and Ecotoxicology of Butyl Phenylacetate
Degradation Pathways and Kinetics of Butyl Phenylacetate (B1230308) in Environmental Matrices
While specific kinetic studies on butyl phenylacetate are limited, its degradation pathway can be inferred from the behavior of structurally similar esters. The primary degradation step is the cleavage of the ester bond, which can be mediated by biological or chemical processes.
In soil and aquatic environments, the principal mechanism for the degradation of this compound is expected to be biological hydrolysis. Microbial communities in these systems produce a wide array of esterase enzymes capable of cleaving the ester linkage. This initial biotransformation yields butanol and phenylacetic acid.
Butanol: As a simple four-carbon alcohol, butanol is readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions and is not expected to persist in the environment.
Phenylacetic Acid (PAA): PAA serves as a central intermediate in the breakdown of numerous aromatic compounds. frontiersin.org Its subsequent biodegradation is well-characterized and proceeds through a specific metabolic pathway, as detailed in section 5.2.
Environmental conditions significantly influence the rate of both biotic and abiotic degradation of esters.
pH: Ester hydrolysis is catalyzed by both acid and base. Studies on analogous compounds like butyl acetate (B1210297) and phenyl acetate show that the hydrolysis rate is slowest at a neutral or slightly acidic pH and increases under strongly acidic or alkaline conditions. kirj.eestanford.edu For microbial degradation, the optimal pH is typically near neutral (pH 7.0–7.5), as this is the optimal range for the activity of degradative enzymes in many soil and water bacteria. openjournalsnigeria.org.ng
Temperature: Degradation rates generally increase with temperature, as higher temperatures accelerate both chemical hydrolysis and the metabolic activity of microorganisms. researchgate.net Studies on phenol (B47542) degradation by various microorganisms have shown optimal temperatures typically in the range of 30-35°C. openjournalsnigeria.org.ng Very high temperatures can lead to the denaturation of microbial enzymes, halting biodegradation. openjournalsnigeria.org.ng
Abiotic degradation processes also contribute to the environmental fate of this compound.
Hydrolysis: this compound can undergo chemical hydrolysis in water. The reaction involves the splitting of the ester by a water molecule to form butanol and phenylacetic acid. pearson.com This process is generally slow in neutral environmental waters but is accelerated by pH extremes and higher temperatures. kirj.eeresearchgate.net Studies on butyl acetate indicate that its hydrolysis is significant in high-temperature industrial processes. kirj.ee
Photodegradation: While direct photodegradation data for this compound is scarce, related aromatic compounds are known to undergo transformation upon exposure to sunlight. Research on phthalate (B1215562) esters, for example, shows that they can be degraded through photolysis, often involving reactions with hydroxyl radicals in the atmosphere. nih.gov Photocatalytic degradation of mixtures containing butyl acetate and other volatile organic compounds has also been demonstrated using catalysts like titanium dioxide under UV light, suggesting a potential pathway for atmospheric removal. mdpi.com
Microbial Metabolism of Phenylacetate Derivatives
The microbial metabolism of phenylacetic acid (PAA), the key intermediate from this compound hydrolysis, is a well-established and widespread pathway in bacteria. nih.govnih.gov This pathway, often called the phenylacetyl-CoA catabolon, is a hybrid route that combines features of both aerobic and anaerobic metabolism and serves as a central hub for the degradation of many aromatic compounds, including environmental pollutants like styrene (B11656) and ethylbenzene. nih.govnih.gov
The aerobic degradation of PAA in bacteria such as Escherichia coli and Pseudomonas putida proceeds via the phenylacetate-CoA (Paa) pathway. nih.govethz.ch This pathway converts PAA into central metabolites (acetyl-CoA and succinyl-CoA) that can enter the Krebs cycle. researchgate.net The process involves a series of enzymatic steps where all intermediates are processed as coenzyme A (CoA) thioesters. nih.govpnas.org
The key steps and enzymes are:
Activation: Phenylacetate is first activated to phenylacetyl-CoA by the enzyme PaaK (phenylacetate-CoA ligase) . This initial step requires ATP. frontiersin.orgnih.gov
Epoxidation: The aromatic ring of phenylacetyl-CoA is attacked by a multicomponent monooxygenase, PaaABC(D)E , which forms a reactive ring 1,2-epoxide. This is a key step in destabilizing the stable aromatic ring. nih.govpnas.org
Isomerization: The epoxide is then isomerized by PaaG into an unusual seven-membered oxygen-containing heterocycle, an oxepin-CoA. frontiersin.orgnih.gov
Ring Cleavage & Oxidation: The oxepin (B1234782) ring is hydrolytically cleaved and subsequently oxidized by the bifunctional enzyme PaaZ . nih.gov
β-Oxidation-like Steps: The resulting aliphatic chain undergoes a series of reactions analogous to the β-oxidation of fatty acids, catalyzed by enzymes such as PaaF , PaaH , and PaaJ (a thiolase). nih.gov
This sequence ultimately yields two molecules of acetyl-CoA and one molecule of succinyl-CoA. nih.gov The pathway also includes regulatory enzymes like PaaI and PaaY , which are thioesterases that may help prevent the buildup of toxic intermediates. nih.govnih.gov
| Enzyme | Name | Function |
|---|---|---|
| PaaK | Phenylacetate-CoA ligase | Activates phenylacetate to phenylacetyl-CoA. frontiersin.orgnih.gov |
| PaaABC(D)E | Phenylacetyl-CoA epoxidase | Multi-component monooxygenase that epoxidizes the aromatic ring. nih.gov |
| PaaG | Ring 1,2-epoxyphenylacetyl-CoA isomerase | Isomerizes the epoxide intermediate to oxepin-CoA. frontiersin.org |
| PaaZ | Oxepin-CoA hydrolase/dehydrogenase | Bifunctional enzyme that cleaves the oxepin ring and oxidizes the product. nih.gov |
| PaaJ | Thiolase | Cleaves intermediates in the final β-oxidation-like steps. nih.gov |
| PaaF | Hydratase | Hydrates intermediates in the β-oxidation-like steps. nih.gov |
| PaaH | Dehydrogenase | Oxidizes intermediates in the β-oxidation-like steps. nih.gov |
| PaaI / PaaY | Thioesterases | Hydrolyze CoA intermediates, possibly for regulation or detoxification. nih.govnih.gov |
The biotransformation of this compound in the environment relies on a diverse microbial community. The initial hydrolysis requires organisms that secrete extracellular esterases. Following this, the degradation of the resulting phenylacetic acid is carried out by bacteria possessing the paa gene cluster.
Genomic studies have revealed that the phenylacetate degradation pathway is remarkably widespread, having been identified in approximately 16% of all sequenced bacterial genomes. frontiersin.orgnih.govresearchgate.net This includes many common soil and water bacteria from the Proteobacteria phylum, such as Pseudomonas, Escherichia, Burkholderia, and Acinetobacter, as well as members of the Firmicutes, Actinobacteria, and Bacteroidetes phyla. nih.govresearchgate.net The wide distribution of this pathway suggests that once this compound is hydrolyzed, the resulting phenylacetate intermediate can be readily mineralized by a broad range of microbial communities in various aerobic environments.
Microbial Decarboxylation Mechanisms (e.g., Phenylacetate Decarboxylase)
The microbial degradation of phenylacetate, a potential metabolite of this compound, can occur under anaerobic conditions through a novel enzymatic mechanism involving phenylacetate decarboxylase (PhdB). who.intnih.govthegoodscentscompany.com This enzyme is a glycyl radical enzyme (GRE) that catalyzes the conversion of phenylacetate to toluene (B28343), a reaction of significant interest for bioremediation and biofuel production. thermofisher.com
The catalytic mechanism of PhdB has been a subject of detailed investigation. nih.govthermofisher.com Unlike other known GRE decarboxylases that may interact with hydroxylated aromatic rings, PhdB acts on the unsubstituted phenylacetate molecule. nih.gov Research combining experimental data and computational analysis has evaluated several potential mechanisms. thermofisher.comthegoodscentscompany.com The most strongly supported mechanism involves the abstraction of a hydrogen atom from the methylene (B1212753) carbon of phenylacetate. nih.govthermofisher.comthegoodscentscompany.com
This process is initiated by a thiyl radical located on a cysteine residue (Cys482) in the enzyme's active site. who.intnih.gov Following the hydrogen abstraction, the mechanism proceeds through decarboxylation and a net protonation of the resulting substrate radical. who.intnih.gov Key amino acid residues, such as His327 and Tyr691, are proposed to act as proton donors in this catalytic cycle. thermofisher.com This proposed mechanism differs substantially from those of other characterized decarboxylases, highlighting a unique biochemical strategy for aromatic compound transformation in anaerobic microbes. who.intnih.gov The reaction is thermodynamically challenging, underscoring the formidable catalytic power of PhdB. thermofisher.com
The table below summarizes the key components and steps in the proposed mechanism for Phenylacetate Decarboxylase.
| Component/Step | Description |
| Enzyme Type | Glycyl Radical Enzyme (GRE) |
| Substrate | Phenylacetate |
| Product | Toluene |
| Initial Step | Hydrogen-atom abstraction from the methylene carbon of phenylacetate by a thiyl radical (Cys482). |
| Key Intermediate | Substrate radical |
| Subsequent Steps | Decarboxylation and net protonation of the substrate radical. |
| Proposed Proton Donors | Histidine-327 (His327) and Tyrosine-691 (Tyr691). |
Ecotoxicological Assessment of this compound and Its Metabolites
The ecotoxicological profile of this compound is not extensively documented in dedicated studies. However, an assessment can be formulated by considering its structural properties and the known effects of its expected environmental hydrolysis products: phenylacetic acid and 1-butanol.
In aquatic environments, this compound is likely to undergo hydrolysis to form phenylacetic acid and 1-butanol. The ecotoxicity of these metabolites provides an indication of the potential impact.
Phenylacetic Acid (PAA): PAA is a known plant auxin and is produced by various microorganisms. wikipedia.orgresearchgate.net Ecotoxicity data for PAA indicates effects on aquatic invertebrates. For the water flea (Daphnia magna), an EC50 (the concentration causing an effect in 50% of the test population) for behavioral and equilibrium effects has been reported as 11 mg/L over a 24-hour exposure. nih.gov
1-Butanol: This alcohol is considered to have low toxicity for aquatic organisms. who.int It is readily biodegradable, but this rapid degradation can lead to oxygen depletion in aquatic systems, posing an indirect hazard. who.int
A safety data sheet for the related compound, isothis compound, suggests it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. thermofisher.com It is also noted as being unlikely to be mobile in the environment due to low water solubility, suggesting limited transport in aquatic systems. thermofisher.com
Information on the direct impact of this compound on terrestrial ecosystems is scarce. Pollutants in terrestrial environments can lead to a simplification of plant and animal communities. epa.gov Given its use in fragrances, releases to the terrestrial environment are possible. texas.gov Due to its low water solubility, spillage is considered unlikely to penetrate soil extensively. thermofisher.com The degradation products, PAA and butanol, are common natural products and are generally biodegradable in soil environments. who.intresearchgate.net
The following table summarizes the available ecotoxicity data for the metabolites of this compound.
| Metabolite | Test Organism | Endpoint | Concentration | Exposure Duration |
| Phenylacetic Acid | Daphnia magna (Water flea) | EC50 (behavior, equilibrium) | 11 mg/L | 24 hours |
| 1-Butanol | Aquatic Organisms | General Toxicity | Low | - |
The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogP or Log Kow). A higher LogP value suggests a greater tendency to partition into fatty tissues. This compound has a calculated LogP of 3.56, indicating a moderate potential for bioaccumulation. chemicalbook.comchemsrc.com Similarly, a safety data sheet for isothis compound notes that it may have some potential to bioaccumulate. thermofisher.com
Persistence in the environment is determined by the rate of degradation through processes like biodegradation and hydrolysis. ashland.com While specific biodegradation studies on this compound are limited, information on related compounds is available. N-butyl acetate, a structurally similar ester, is readily biodegradable. ashland.com The hydrolysis product, 1-butanol, is also readily biodegradable. who.int Phenylacetic acid can also be degraded by microorganisms. researchgate.net
However, the low water solubility and immiscibility of compounds like isothis compound may lead to persistence in the environment. thermofisher.com The product is noted to be insoluble in water and floats, evaporating slowly. thermofisher.com This suggests that while its components are biodegradable, the parent ester may persist in certain environmental compartments before breaking down.
The table below outlines the properties related to the environmental persistence and bioaccumulation of this compound.
| Parameter | Value/Information | Implication |
| LogP (o/w) | 3.56 chemicalbook.comchemsrc.com | Moderate potential to bioaccumulate. |
| Persistence | May persist based on low water solubility. thermofisher.com | The parent compound may not degrade rapidly in aquatic environments. |
| Biodegradability of Metabolites | 1-Butanol and phenylacetic acid are generally biodegradable. who.intresearchgate.net | Once hydrolyzed, the metabolites are likely to be broken down by microorganisms. |
Vi. Biochemical Interactions and Biological Activities of Butyl Phenylacetate
Metabolic Pathways Involving Phenylacetate (B1230308) in Biological Systems
Phenylacetic acid is a key intermediate in the metabolism of various organisms, from mammals to microbes. Its metabolic pathways are integral to both endogenous compound processing and the degradation of environmental aromatic molecules.
In mammals, phenylacetic acid is an endogenous product derived from the metabolism of the amino acid phenylalanine. wikipedia.org When phenylalanine is present in excess, it can undergo transamination to produce phenylpyruvate. hmdb.ca Subsequent decarboxylation of phenylpyruvate yields phenylacetate. hmdb.ca Additionally, PAA is formed from the metabolism of 2-phenylethylamine, which is oxidized by monoamine oxidase to phenylacetaldehyde, and then further oxidized to phenylacetic acid by aldehyde dehydrogenase. wikipedia.orghmdb.ca
The primary route for the elimination of PAA in humans involves its conjugation with an amino acid. Specifically, PAA is converted to its coenzyme A thioester, phenylacetyl-CoA, which then reacts with glutamine to form phenylacetylglutamine. wikipedia.orghmdb.caroyalsocietypublishing.org This water-soluble conjugate is then excreted in the urine. royalsocietypublishing.org The conjugation strategy varies among species; while humans exclusively use glutamine, Old World monkeys use glutamine with small amounts of glycine, New World monkeys use both glutamine and glycine, and prosimians and most non-primate mammals use only glycine. royalsocietypublishing.org Conjugation with taurine (B1682933) has also been observed in various species. royalsocietypublishing.org
Phenylacetic acid is a central intermediate in the microbial breakdown of a wide array of aromatic compounds, including phenylalanine and the environmental pollutant styrene (B11656). frontiersin.orgpnas.org The capacity to degrade PAA is widespread, with the genetic blueprint for this pathway found in approximately 16% of all sequenced bacterial genomes, including model organisms like Escherichia coli and Pseudomonas putida. frontiersin.orgpnas.orgnih.gov
The bacterial catabolism of PAA is a multi-step aerobic process that begins with the activation of PAA to its thioester derivative, phenylacetyl-CoA (PA-CoA), by the enzyme phenylacetate-CoA ligase (PaaK). frontiersin.orgpnas.orgresearchgate.net This initial step controls the influx of the substrate into the pathway. researchgate.net The subsequent degradation is unique compared to other aromatic catabolic pathways. pnas.org It involves a multicomponent oxygenase complex (PaaABCDE) that epoxidizes the aromatic ring of PA-CoA. pnas.org This reactive epoxide intermediate is then isomerized by the enzyme PaaG into a seven-membered oxygen-containing ring structure known as an oxepin (B1234782). pnas.orgnih.gov The pathway proceeds with hydrolytic cleavage of the ring and subsequent β-oxidation steps, ultimately yielding fundamental metabolites like acetyl-CoA and succinyl-CoA that can enter central metabolism. pnas.orgresearchgate.net
The phenylacetate catabolic pathway is not merely for nutrient acquisition; it is also deeply integrated into bacterial physiology, influencing virulence, stress response, and microbial community interactions. frontiersin.orgasm.orgwustl.edu PAA itself can function as an antimicrobial agent, helping to deter competing species from a habitat. frontiersin.orgnih.gov
The role of PAA in biofilm formation is complex and species-dependent. For instance, in Pseudomonas aeruginosa, a concentration of 1.47 mM PAA has been shown to disrupt quorum sensing, a cell-to-cell communication system, which in turn attenuates biofilm formation. frontiersin.orgnih.gov In contrast, studies on the opportunistic pathogen Acinetobacter baumannii reveal a different role. Under stress from subinhibitory concentrations of antibiotics, A. baumannii upregulates the expression of the paa operon, which encodes the PAA degradation enzymes, while simultaneously repressing the formation of pili and biofilms. asm.orgwustl.edunih.gov Interestingly, the external addition of PAA can reverse this antibiotic-induced repression of biofilm formation. frontiersin.orgasm.org Blocking the catabolism of PAA in A. baumannii leads to increased susceptibility to both antibiotics and oxidative stress and results in attenuated virulence. asm.orgnih.gov This suggests PAA catabolism is part of a broader regulatory network that governs stress responses and pathogenicity. wustl.edunih.gov
| Bacterium | Effect of Phenylacetic Acid (PAA) / PAA Pathway | Research Finding |
| Pseudomonas aeruginosa | Attenuates biofilm formation | 1.47 mM PAA disrupts quorum sensing. frontiersin.orgnih.gov |
| Bacillus licheniformis | Exhibits antimicrobial activity | Effective against Staphylococcus aureus and Escherichia coli. frontiersin.orgnih.gov |
| Acinetobacter baumannii | Modulates biofilm formation and stress response | Exogenous PAA reverses antibiotic-induced biofilm repression. frontiersin.orgasm.org |
| Acinetobacter baumannii | Increases antibiotic susceptibility | Blocking PAA catabolism makes the bacterium more vulnerable to antibiotics and oxidative stress. asm.orgwustl.edunih.gov |
| General | Deters competing species | PAA can be toxic at certain concentrations, preventing habitat loss. frontiersin.orgnih.gov |
Interaction with Biological Receptors and Enzymes
The interactions of butyl phenylacetate and its metabolic product, phenylacetic acid, with biological macromolecules are central to their effects. These interactions can range from serving as a substrate for enzymatic reactions to acting as a ligand that binds to a receptor or an inhibitor that modulates enzyme activity. psiberg.com
A molecule that is chemically transformed by an enzyme is known as a substrate, whereas a ligand binds to a receptor or enzyme to elicit a response without being consumed. psiberg.com Phenylacetate, the hydrolysis product of this compound, is a well-established substrate for several enzymes. As mentioned previously, it is the primary substrate for phenylacetate-CoA ligase (PaaK), which initiates its catabolism in bacteria. researchgate.net It also serves as a reporter substrate for measuring the activity of certain hydrolases, such as human butyrylcholinesterase (BChE). mdpi.com
While direct studies on this compound as a ligand are limited, research on related structures provides insight. In the development of novel analgesics, the phenylacetyl group itself has been investigated as a key structural component. When a phenylacetyl group was attached to the 14-oxygen of a dihydronoroxymorphinone scaffold, it was found to confer affinity for nociceptin (B549756) (NOP) and other opioid receptors. frontiersin.org Molecular modeling suggested that this phenylacetyl moiety could access the same binding space as the t-butyl group in the potent opioid buprenorphine, highlighting its potential to act as a critical ligand component for these receptors. frontiersin.org
The metabolites of phenylacetic acid have been shown to inhibit key enzymes. Phenylacetyl-CoA, the activated form of PAA, is a potent inhibitor of choline (B1196258) acetyltransferase, the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition is competitive with respect to the enzyme's natural substrate, acetyl-CoA, and occurs at very low concentrations, with a reported inhibition constant (Ki) of 0.31 µM. nih.gov In contrast, phenylacetate itself is a very weak inhibitor of this enzyme, requiring millimolar concentrations to have an effect. nih.gov The neurotoxicity observed in conditions like phenylketonuria, where PAA levels are high, may be partly explained by this potent inhibition of acetylcholine synthesis by phenylacetyl-CoA. nih.gov
Phenylacetyl-CoA has also been identified as an inhibitor of pyruvate (B1213749) carboxylase (PC), a crucial enzyme in gluconeogenesis. benthamopen.com At low concentrations of the enzyme's activator, acetyl-CoA, phenylacetyl-CoA was found to inhibit rat liver PC in the micromolar range (5 to 50 µM). benthamopen.com Phenylacetate itself had no inhibitory effect on the enzyme. benthamopen.com In the field of biocatalysis, high concentrations of substrates during esterification reactions, such as the synthesis of esters from acids and alcohols, can lead to substrate inhibition of the lipase (B570770) enzymes used. researchgate.net
| Compound | Enzyme | Type of Interaction | Potency / Conditions |
| Phenylacetyl-CoA | Choline O-Acetyltransferase | Competitive Inhibition (vs. Acetyl-CoA) | Potent inhibitor, Ki = 0.31 µM. nih.gov |
| Phenylacetyl-CoA | Pyruvate Carboxylase | Inhibition | Inhibits at 5-50 µM range at low acetyl-CoA concentrations. benthamopen.com |
| Phenylacetate | Choline O-Acetyltransferase | Inhibition | Weak inhibitor, requires millimolar concentrations. nih.gov |
| Phenylacetate | Pyruvate Carboxylase | No Inhibition | No inhibitory effect observed. benthamopen.com |
| Phenylacetate | Butyrylcholinesterase (BChE) | Substrate | Hydrolyzed by BChE; its hydrolysis can be inhibited by competing substrates. mdpi.com |
Pharmacological and Toxicological Research on Phenylacetate Analogues
Research into the pharmacological and toxicological profiles of compounds structurally related to this compound, primarily phenylacetic acid and its derivatives, has revealed a range of biological activities. These investigations provide insights into potential therapeutic applications and mechanisms of toxicity.
The toxicological properties of phenylacetate analogues have been a subject of study, particularly in the context of phenylketonuria, a metabolic disorder where phenylacetate accumulates. Research suggests that the neurotoxic effects of phenylacetate may be mediated through its metabolic product, phenylacetyl-coenzyme A (phenylacetyl-CoA). nih.gov
In vitro studies have demonstrated that phenylacetyl-CoA is a potent inhibitor of the enzyme choline acetyltransferase, acting competitively with respect to acetyl-CoA. nih.gov This inhibition could lead to a significant decrease in the availability of acetyl-CoA, a crucial molecule for various metabolic pathways, including the synthesis of the neurotransmitter acetylcholine. nih.gov In contrast, phenylacetate and phenylbutyrate themselves only inhibit choline acetyltransferase at much higher, millimolar concentrations. nih.gov The activity of S-acetyl-CoA synthetase is only slightly affected by high concentrations of phenylacetate, phenylbutyrate, or phenylacetyl-CoA. nih.gov
The toxicity of hydroxylated derivatives of phenylacetic acid in Penicillium chrysogenum has been shown to be dependent on the position of the hydroxyl group on the aromatic ring. researchgate.net Hydroxylation at the 2-position was associated with retained toxicity, whereas 4-hydroxylation resulted in significantly less toxic derivatives. researchgate.net The activity of the glutathione-dependent detoxification pathway was found to correlate with the toxicity of these compounds. researchgate.net
It has also been noted that in patients with end-stage renal failure, the accumulation of phenylacetic acid can inhibit the expression of inducible nitric oxide synthase (iNOS). researchgate.net
Phenylacetic acid and its derivatives have garnered significant interest for their therapeutic potential across various disease areas. arochemexports.com These compounds serve as building blocks for numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, diclofenac, and flurbiprofen, as well as other drugs such as cyclopentolate (B1215867) and atenolol. mdpi.com
Antineoplastic Activity:
Phenylacetate, a metabolite of phenylalanine, has shown promise as a relatively non-toxic agent for cancer treatment. atamanchemicals.comnih.gov It has been observed to induce differentiation, growth inhibition, and apoptosis in various tumor cells. atamanchemicals.comtargetmol.com The mechanisms of its anticancer action are thought to include the inhibition of protein prenylation, which is critical for malignant cell growth, decreased protein glycosylation, activation of peroxisome proliferator-activated receptors (PPARs), and inhibition of DNA methylation. atamanchemicals.comnih.govoup.com
Studies have shown that phenylacetate and its derivatives can induce cytostasis and phenotypic reversion in tumor cell lines from advanced prostatic carcinoma, glioblastomas, and malignant melanoma at non-toxic concentrations. nih.govgoogle.com The potency of these analogues appears to be correlated with their lipophilicity and their ability to inhibit protein prenylation. nih.gov Phenylacetate has also been found to inhibit the secretion of vascular endothelial growth factor (VEGF) from thyroid carcinoma cells, suggesting a potential anti-angiogenic effect. oup.com
Table 1: Investigated Anti-cancer Applications of Phenylacetate and its Derivatives
| Cancer Type | Cell Lines/Model | Observed Effects | Citations |
|---|---|---|---|
| Prostate Carcinoma | Human cell lines | Cytostasis, phenotypic reversion, antiproliferative effect | nih.govoup.com |
| Glioblastoma | Human cell lines | Cytostasis, phenotypic reversion | nih.govgoogle.com |
| Malignant Melanoma | Human cell lines | Cytostasis, phenotypic reversion | nih.govoup.com |
| Thyroid Carcinoma | Five human cell lines | Growth inhibition (G0-1 arrest), decreased TSH growth response, increased iodine uptake (in some lines), inhibited thyroglobulin and VEGF secretion | oup.com |
| Breast Cancer | Cell lines | Antiproliferative effect | oup.com |
| Pancreatic Adenocarcinoma | Cell lines | Antiproliferative effect | oup.com |
| Ovarian Carcinoma | Cell lines | Antiproliferative effect | oup.com |
| Leukemia | HL-60 cell line, chronic lymphocytic leukemia cells | Induction of differentiation, antiproliferative effect | oup.comgoogle.com |
Treatment of Hyperammonemia:
The sodium salt of phenylacetic acid, sodium phenylacetate, is used in combination with sodium benzoate (B1203000) as a pharmaceutical treatment for urea (B33335) cycle disorders. wikipedia.org This combination therapy helps to reduce elevated ammonia (B1221849) levels in the blood. wikipedia.orgncats.io Phenylacetic acid is also used to treat type II hyperammonemia by forming phenylacetyl-CoA, which then reacts with glutamine to form phenylacetylglutamine, a compound that is excreted by the body. wikipedia.org
Sedative/Hypnotic Agents:
Researchers have synthesized and evaluated derivatives of phenyl acetate (B1210297) as potential ultra-short-acting sedative and hypnotic agents. By modifying the structure of existing compounds like propanidid (B1678258), new derivatives with improved properties have been developed. For example, introducing fluorine into the structure of phenyl acetate derivatives has been explored to enhance absorption and transport across the blood-brain barrier, potentially leading to faster recovery times. plos.org
In one study, a series of fluorine-containing phenyl acetate derivatives were synthesized. plos.org One particular compound, designated 5j, demonstrated a hypnotic effect comparable to existing agents but with a significantly more rapid recovery time in animal models. plos.org Similarly, the development of phenylpiperazine-phenylacetate derivatives has yielded compounds with potent hypnotic effects and a higher safety profile compared to propanidid. researchgate.net
Table 2: Development of Phenylacetate Derivatives as Sedative/Hypnotic Agents
| Derivative Class | Key Modifications | Desired Outcome | Findings in Animal Models | Citations |
|---|---|---|---|---|
| Fluorine-substituted phenyl acetates | Introduction of fluorine to the parent structure | Accelerated recovery from sedation/hypnosis | Compound 5j showed comparable hypnotic duration to AZD3043 but with over 50% faster recovery. | plos.org |
| Phenylpiperazine-phenylacetates | Introduction of a heterocyclic ring to the amide group | Water-soluble, rapid recovery hypnotic agents | Compounds 13-15 showed potent hypnotic effects and higher therapeutic indexes than propanidid or propofol. | researchgate.net |
Other Pharmacological Applications:
Derivatives of phenylacetic acid are also being investigated for other therapeutic uses. For instance, some derivatives have been proposed as potential treatments for Alzheimer's disease. mdpi.com Phenyl acetate itself is used as a tool substrate to study esterase activity in clinical research. atamanchemicals.comncats.io
Vii. Chemical Applications and Industrial Relevance of Butyl Phenylacetate
Butyl Phenylacetate (B1230308) in the Flavor and Fragrance Industry
The flavor and fragrance industry extensively utilizes butyl phenylacetate for its unique aromatic and taste profiles. It is a key component in the creation of a wide array of scents and flavors, contributing to the sensory appeal of numerous products.
This compound possesses a distinct and pleasant aroma and flavor profile, making it a valuable ingredient for perfumers and flavorists.
Odor Profile: The odor of this compound is predominantly characterized as sweet, with prominent honey and floral notes, often with a resemblance to roses. chemicalbook.comperfumersworld.comchemicalbook.comnih.govsigmaaldrich.com It can also exhibit fruity and balsamic undertones. perfumersworld.comchemicalbull.com Some descriptions also include hints of chocolate and hay. perfumersworld.comflavscents.com The odor is considered to be of medium strength and has a reasonable tenacity, lasting for a considerable time on a smelling strip. perfumersworld.comflavscents.com Isothis compound, a related compound, is described as having a powerful and diffusive leafy-rosy-musky odor. thegoodscentscompany.com
Flavor Profile: In terms of taste, this compound is perceived as sweet with honey-like characteristics. chemicalbook.comchemicalbook.comthegoodscentscompany.com At a concentration of 5 ppm, its taste profile is further described as having chocolate, floral, and rose-like nuances. chemicalbook.comchemicalbook.com The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as floral. nih.govfemaflavor.org
Table 1: Organoleptic Properties of this compound
| Characteristic | Description |
| Odor Type | Honey, Sweet, Floral (Rose), Fruity, Balsamic, Chocolate, Hay. chemicalbook.comperfumersworld.comchemicalbook.comnih.govsigmaaldrich.comchemicalbull.comflavscents.com |
| Flavor Profile | Sweet, Honey, Chocolate, Floral, Rose. chemicalbook.comchemicalbook.comthegoodscentscompany.com |
| Odor Strength | Medium. flavscents.com |
| Substantivity on Smelling Strip | Approximately 348 hours at 100.00%. flavscents.comthegoodscentscompany.com |
The appealing sensory profile of this compound leads to its widespread use in a variety of consumer products. chemicalbook.comchemicalbook.com
Perfumes and Fragrances: It is a common ingredient in perfumes, colognes, and body mists, where it imparts sweet, floral, and fruity notes. chemicalbull.com Its versatility allows it to be used in various fragrance types. perfumersworld.com The typical usage level in fragrance concentrates can range from 0.24% to a maximum of 12%. perfumersworld.comthegoodscentscompany.com
Flavors: In the flavor industry, this compound is incorporated into food items to enhance their taste. nih.govchemicalbull.com It is particularly used in fruit-flavored products such as candies, beverages, and baked goods. chemicalbull.com
Cosmetics: The compound is also used to enhance the aroma of cosmetic products. chemicalbull.com It provides a subtle floral base to creams, lotions, soaps, and deodorants. chemicalbull.com The European Commission's cosmetic ingredient database, CosIng, lists "perfuming" as the function of this compound. europa.eu
The effectiveness of this compound in various products is also dependent on its stability and how it diffuses, which are crucial for maintaining the desired scent and flavor over time.
Stability: this compound is noted for its excellent stability in various formulations. chemicalbull.com It is considered to be moderately stable in alkaline conditions, which is relevant for its use in products like soaps. perfumersworld.com Some sources suggest it has good performance and reasonable stability in a wide range of products including alcoholic perfumes, antiperspirants, creams, lotions, and powders. perfumersworld.comperfumersworld.com However, it is also noted that discoloration can be a problem in some applications. perfumersworld.com Isothis compound is also recognized for its stability. thegoodscentscompany.comcdhfinechemical.com
Diffusion: this compound is characterized by its soft diffusion, which contributes to its appeal in fine fragrances and personal care products. chemicalbull.com The related compound, isothis compound, is described as being very diffusive, providing an exceptional top-note effect in fragrances. thegoodscentscompany.com The diffusion of this compound in a polypropylene (B1209903) composition has also been a subject of study. google.com The diffusion coefficient of this compound can be influenced by its molecular size. cecri.res.in
This compound as a Chemical Intermediate
Beyond its direct use in flavors and fragrances, this compound serves as a valuable intermediate in the chemical industry for the synthesis of other molecules.
This compound can be used as a starting material or a building block in the synthesis of more complex organic molecules. solubilityofthings.com For instance, it can undergo various chemical transformations, such as oxidation and substitution reactions, to create new compounds. Research has been conducted on the synthesis of complex diorganotin(IV) compounds using derivatives of phenylacetic acid. nih.gov
This compound can act as a precursor in the production of other chemical compounds. For example, it can be a starting material for the synthesis of other esters or derivatives. chemsrc.com Phenylacetic acid, a closely related compound, is a well-known precursor in the production of penicillin G and diclofenac. wikipedia.org It is also listed as a precursor chemical frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. incb.org The electrochemical fluorination of this compound can lead to the formation of monofluoro and difluoro phenylacetic acids. cecri.res.in
Novel and Emerging Applications of this compound and its Derivatives
While traditionally used in flavors and fragrances, ongoing research has identified the potential for this compound and its derivatives in more advanced technological fields. These explorations focus on the unique chemical structures and properties of these compounds, opening doors to novel applications in photosensors and materials science.
The exploration of phenylacetate derivatives in sensor technology is an emerging area of research. A notable example involves ferrocene-based esters, which have been synthesized and studied for their electrochemical and optical behaviors. Research into compounds such as 4-ferrocenylthis compound, a derivative of this compound, has shown promising results. researchgate.net
Cyclic voltammetry studies of 4-ferrocenylthis compound have confirmed a satisfyingly reversible electrochemical behavior. researchgate.net Furthermore, investigations into the optical properties of these synthesized solvatochromic esters in acetonitrile (B52724) have revealed their potential for use in optical applications, including the development of photosensors. researchgate.net These findings suggest that by incorporating moieties like ferrocene, derivatives of this compound can be engineered for advanced functions such as detecting light or electrochemical changes.
The versatility of the this compound structure and its derivatives has led to their exploration in various areas of materials science. Derivatives are being investigated for their potential as components in new materials and as building blocks for more complex chemical syntheses. ontosight.aisolubilityofthings.com
One patent, for instance, lists tert-butyl phenylacetate as a component within a raw material composition for a mechanoluminescent material. google.com In another context, derivatives like (2,4-Dinitro-6-sec-butyl-phenyl) acetate (B1210297) are considered noteworthy for researchers in materials science, potentially serving as building blocks for synthesizing more complex organic molecules. solubilityofthings.com Additionally, compounds such as 4-[3-(Acetyloxy)butyl]phenyl acetate have been identified for their potential applications in materials science. ontosight.ai The inherent properties of related butyl esters, such as the self-plasticizing and photocurable nature of poly(n-butyl acrylate), are utilized in creating polymer membranes for ion sensors, highlighting the broader relevance of butyl esters in advanced material applications. researchgate.net
Regulatory and Safety Aspects in Industrial Applications
The use of this compound in consumer products, particularly as a fragrance and flavor agent, is governed by strict international standards to ensure safety. Key regulatory bodies include the International Fragrance Association (IFRA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
As a fragrance ingredient, this compound must adhere to the standards set by the International Fragrance Association (IFRA). nih.govsigmaaldrich.comnih.gov These guidelines are based on safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) and dictate the maximum permissible concentration of the substance in various consumer product categories to prevent adverse skin reactions. perfumersworld.com
The IFRA's 50th Amendment provides specific concentration limits for this compound across different classes of products. perfumersworld.com Compliance with these standards is mandatory for its use in the fragrance industry. perfumersworld.com
Table 1: IFRA 50th Amendment Maximum Use Levels for this compound
| Class | Product Application Examples | Maximum Compound Level (%) |
|---|---|---|
| Class 2 | Deodorants, Antiperspirants, Body Sprays | 1.00% |
| Class 3 | Eye Products, Facial Masks, Makeup | 0.50% - 1.00% |
| Class 4 | Eau de Toilette, Colognes, Fine Fragrance | 10.00% - 40.00% |
| Class 5.A | Body Creams/Lotions, Foot Care, Powders | 1.00% |
| Class 5.B | Facial Moisturizers/Creams | 1.00% |
| Class 5.C | Hand Creams, Sanitizers | 1.00% |
| Class 5.D | Baby Cream, Lotion, Oil, Powder | 0.50% |
| Class 7.A | Hair Dyes (Rinse-off) | 1.00% |
| Class 7.B | Hair Styling Aids (Leave-on) | 1.00% |
| Class 9 | Rinse-off Toiletries (Soap, Shampoo, Shower Gel) | 2.50% |
| Class 10.A | Laundry Products, Household Cleaners | 2.50% |
| Class 10.B | Aerosol Air Fresheners | 5.00% |
| Class 11.A | Feminine Hygiene, Diapers | 1.00% |
| Class 11.B | Facial Tissues, Napkins | 1.00% |
| Class 12 | Candles, Incense, Non-skin Contact Air Fresheners | 10-100% (Generally Unrestricted) |
Source: IFRA Conformity Certificate. perfumersworld.com
When used as a flavoring agent, this compound is subject to evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov JECFA assesses the safety of food additives based on available toxicological and intake data.
In its 59th session in 2002, JECFA evaluated this compound (also known as Butyl alpha-toluate). nih.govfao.orginchem.org The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". nih.govinchem.orgwho.int This evaluation places this compound in the acceptable category for use in food products within specified limits. inchem.org JECFA provides detailed specifications for the compound to ensure its purity when used as a food additive. sigmaaldrich.comfao.org
Source: JECFA, PubChem. nih.govfao.orginchem.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-ferrocenylthis compound |
| 4-[3-(Acetyloxy)butyl]phenyl acetate |
| tert-butyl phenylacetate |
| (2,4-Dinitro-6-sec-butyl-phenyl) acetate |
| poly(n-butyl acrylate) |
Viii. Future Directions and Research Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The chemical industry's shift towards green chemistry principles necessitates the development of more efficient and environmentally benign methods for synthesizing esters like butyl phenylacetate (B1230308). Future research will likely focus on several key areas:
Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers a promising alternative to traditional chemical synthesis. The use of enzymes, such as lipases, can facilitate esterification and transesterification reactions under mild, solvent-free conditions. acs.org Research into chemo-enzymatic approaches, which combine biological and chemical process steps, is gaining traction. For instance, a method combining enzymatic reduction of a carboxylic acid to an aldehyde, followed by a chemical Wittig reaction, has been demonstrated for creating α,β-unsaturated esters, showcasing a pathway for chain elongation. beilstein-journals.org The development of immobilized enzymes, such as acyltransferase from Mycobacterium smegmatis, in continuous flow reactors represents a significant step towards scalable, automated, and sustainable production of high-value esters. vapourtec.com
Novel Catalyst Systems: The design of highly efficient and selective catalysts is crucial for improving synthetic processes. Research into novel catalyst systems, such as tetranuclear titanium catalysts, has shown potential for significantly enhancing transesterification reactions by activating both the alcohol and ester simultaneously. researcher.life The use of ionic liquids as catalysts or reaction media also presents a sustainable option, with demonstrated reusability for multiple cycles. acs.org
Green Chemistry Principles: Future synthetic strategies will increasingly incorporate the principles of green chemistry. This includes using renewable starting materials, employing solvent-free reaction conditions, and designing processes that minimize waste and energy consumption. mdpi.com A sustainable approach for CO2 capture and its transformation into bis(cyclic carbonate) esters using a chemo-enzymatic process highlights the innovative integration of waste streams into chemical synthesis. acs.org
The table below summarizes emerging sustainable synthetic strategies relevant to ester production.
Table 1: Emerging Sustainable Synthetic Strategies for Esters
| Strategy | Key Features | Potential Advantages |
|---|---|---|
| Enzymatic Synthesis | Use of lipases (e.g., Novozym 435) or other enzymes as catalysts. mdpi.com | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalysts. |
| Chemo-enzymatic Flow Synthesis | Integration of an immobilized enzyme bioreactor with in-line purification in a continuous flow system. vapourtec.com | High efficiency, automation, enhanced safety, scalability, catalyst reusability. vapourtec.com |
| Novel Metal Catalysts | Development of advanced catalysts like multinuclear titanium frameworks. researcher.life | Enhanced reaction rates, dual activation mechanisms, potential for recycling plastic waste. researcher.life |
| Ionic Liquid Integration | Use of ionic liquids as catalysts or media, often in combination with biocatalysts. acs.org | Solvent-free conditions, catalyst recovery and reuse, potential for CO2 utilization. acs.org |
Advanced Characterization Techniques for In-depth Understanding of Molecular Behavior
A thorough understanding of the physicochemical properties and behavior of butyl phenylacetate at a molecular level is essential for its application and for predicting its interactions in complex systems. Advanced analytical techniques are pivotal in this pursuit.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) remains a cornerstone for unambiguous structural elucidation and confirmation of isomeric purity. Detailed studies on related ester enolates using Infrared (IR) and ¹³C NMR spectroscopy in various solvents have demonstrated the power of these techniques to determine E/Z configurations and study dynamic equilibria between monomeric and dimeric ion pairs. acs.org Furthermore, techniques like FT-IR and FT-Raman spectroscopy, when combined with computational calculations, can reveal subtle changes in the electronic system of phenylacetates induced by interactions with other ions or molecules. researchgate.net
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the identification and quantification of this compound, especially in complex mixtures such as fragrances and flavorings. gcms.cz High-resolution mass spectrometry provides precise molecular weight determination, aiding in formula confirmation. mdpi.com
Structural Analysis: For derivatives that are solid, X-ray crystallography provides definitive information on the three-dimensional molecular structure and intermolecular interactions in the crystal lattice. This data is invaluable for understanding how steric factors, such as the presence of a tert-butyl group, influence crystal packing and reactivity.
The table below details advanced characterization techniques and their specific applications in studying esters like this compound.
Table 2: Advanced Characterization Techniques for this compound
| Technique | Application | Information Gained |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, purity analysis, isomeric configuration. acs.org | Chemical environment of each atom, connectivity, stereochemistry, dynamic processes. acs.org |
| Infrared (IR) & Raman Spectroscopy | Functional group identification, study of molecular vibrations and interactions. researchgate.net | Assignment of vibrational modes, detection of intermolecular bonding, analysis of conformational isomers. acs.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification in complex mixtures. gcms.cz | Component identification based on retention time and mass fragmentation patterns, quantification. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity validation and quantification. | Assessment of sample purity, separation of non-volatile derivatives. |
| X-ray Crystallography | Determination of solid-state molecular structure. | Precise bond lengths and angles, crystal packing, intermolecular forces. |
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research. This integrated approach allows for the rational design of molecules and processes, saving significant time and resources.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are increasingly used to predict molecular properties and reaction mechanisms. mdpi.com DFT calculations can provide insights into optimized molecular geometries, electronic structures, vibrational frequencies, and atomic charges. researchgate.netmdpi.com This information helps in interpreting experimental spectroscopic data and understanding structure-activity relationships. mdpi.com For instance, computational studies have been used to calculate activation energies for reactions and predict the stability of intermediates, aligning well with experimental kinetic data. rsc.org
Kinetics and Mechanistic Modeling: The combination of experimental kinetic studies (e.g., measuring reaction rates) and computational modeling can elucidate complex reaction pathways. polimi.itosti.gov This has been applied to study the combustion chemistry of small esters and to probe the mechanisms of palladium-catalyzed reactions involving ester precursors. rsc.orgpolimi.it Kinetic modeling using specialized software can help validate proposed mechanisms by comparing simulated concentration profiles with experimental results. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate chemical structure with biological activity or physical properties. Future research could focus on developing robust QSAR models for phenylacetate esters to predict their sensory properties, biological activities, or environmental fate. researchgate.net These models, often built using machine learning algorithms, can screen virtual libraries of compounds to identify promising candidates for synthesis and testing. pnas.orgacs.org
The table below illustrates how computational and experimental methods can be integrated.
Table 3: Integration of Computational and Experimental Methods
| Research Area | Experimental Method | Computational Method | Combined Outcome |
|---|---|---|---|
| Reaction Mechanism | Kinetic studies, isotopic labeling, product analysis. rsc.org | DFT, transition state calculations. rsc.org | Elucidation of detailed reaction pathways and rate-determining steps. rsc.org |
| Spectroscopy | NMR, IR, Raman spectroscopy. researchgate.net | DFT calculation of spectra and molecular orbitals. researchgate.net | Accurate assignment of spectral bands and understanding of electronic effects. researchgate.net |
| Material Properties | Corrosion tests, flotation experiments. mdpi.comresearchgate.net | Molecular Dynamics (MD) simulations, DFT. researchgate.net | Atomic-level insights into surface adsorption and inhibitor efficiency. researchgate.net |
| Biological Activity | In vitro assays (e.g., MIC testing). acs.org | QSAR modeling, pharmacophore mapping. acs.org | Predictive models for biological activity to guide the design of new compounds. pnas.orgacs.org |
Comprehensive Environmental Impact Assessments and Remediation Strategies
Understanding the environmental lifecycle of this compound is critical, from its release into the environment to its ultimate fate. Future research should focus on a holistic assessment of its environmental impact.
Biodegradation Pathways: While esters are generally considered biodegradable, detailed studies are needed to elucidate the specific microbial pathways and enzymes involved in the degradation of this compound under both aerobic and anaerobic conditions. Research on related phthalate (B1215562) esters shows that degradation proceeds via hydrolysis to the acid and alcohol, followed by distinct aerobic and anaerobic pathways that ultimately lead to central metabolites like benzoyl-CoA. researchgate.net Identifying the specific microorganisms and gene clusters responsible for degrading this compound is a key research goal.
Ecotoxicity Studies: Comprehensive ecotoxicity data for this compound across different trophic levels (algae, invertebrates, fish) is required to accurately assess its environmental risk. Standardized testing will help establish concentrations that have no observable effect and those that are toxic.
Remediation Technologies: For industrial waste streams containing phenylacetates, research into effective and sustainable remediation technologies is vital. Bio-trickling filters have been shown to be highly effective in removing a mixture of butyl acetate (B1210297) and phenylacetic acid from industrial emissions, demonstrating the potential of bioremediation for waste gas treatment. nih.gov Further development of such biological treatment systems could offer a cost-effective and environmentally friendly solution.
Fate Modeling: Computational models can be used to predict the environmental distribution and persistence of chemicals. Models like SPARC can estimate key parameters such as hydrolysis rate constants, which are crucial for predicting how long the compound will persist in aquatic environments. epa.gov
Exploration of New Biological and Biomedical Applications
The pleasant aroma of this compound has cemented its use in the fragrance industry, but its core chemical structure holds potential for a much broader range of biological and biomedical applications.
Antimicrobial Agents: There is growing evidence that phenylacetate derivatives possess significant antimicrobial properties. Studies have shown that ionic liquids containing a phenylacetate anion exhibit strong antibacterial activity. researchgate.net Furthermore, the incorporation of a phenylacetic acid moiety into peptidomimetic structures significantly increased their potency against E. coli. mdpi.com Research on related ester derivatives has also demonstrated notable antifungal activity. nih.gov Future work could involve the synthesis and screening of a library of this compound analogs to develop new antimicrobial agents for medicine or agriculture. mdpi.comnih.gov
Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant capabilities. Derivatives such as 3-tert-butyl-4-hydroxyphenyl phenylacetate are being explored for their potential to scavenge free radicals and act as antioxidants. ontosight.aismolecule.com This suggests that modified versions of this compound containing hydroxyl groups on the phenyl ring could be promising candidates for applications in cosmetics or as therapeutic agents to combat oxidative stress-related conditions. smolecule.com
Enzyme Inhibition and Other Therapeutic Uses: The phenylacetate scaffold is a versatile building block in medicinal chemistry. For example, methyl phenylacetate is used as a reactant in the synthesis of 1,6-naphthyridin-2(1H)-ones, a class of compounds investigated for their antitumor activity. mdpi.com This highlights the potential of using this compound as a precursor for more complex, biologically active molecules targeting a range of diseases.
Interdisciplinary Research Collaborations for Holistic Understanding
Addressing the complex research questions surrounding this compound requires a departure from siloed approaches. Fostering collaborations across diverse scientific disciplines is essential for achieving a holistic understanding and unlocking the full potential of this compound.
Chemistry and Biology: Synthetic chemists can collaborate with microbiologists and pharmacologists to design, synthesize, and test new phenylacetate derivatives for specific biological activities, such as antimicrobial or enzyme-inhibiting properties. mdpi.comnih.gov
Experimental and Computational Science: Close collaboration between experimental chemists and computational scientists can accelerate the discovery process. Experimental data can be used to build and validate predictive computational models, which in turn can guide future experiments, creating a highly efficient research cycle. mdpi.comrsc.orgpolimi.it
Environmental Science and Engineering: Environmental chemists, microbiologists, and chemical engineers can work together to study the biodegradation of this compound and design effective bioremediation systems for industrial waste. researchgate.netnih.gov
Chemistry and Neuroscience/Computer Science: Innovative research has demonstrated that principles from insect olfaction can be combined with machine learning to create models that connect chemical structure to biological activity. pnas.org Applying such novel, interdisciplinary approaches to this compound could lead to unexpected discoveries and applications.
By embracing these future directions, the scientific community can continue to expand the utility and understanding of this compound, driving innovation in sustainable chemistry, materials science, environmental management, and medicine.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for the accurate quantification of Butyl phenylacetate in food or environmental matrices, and how should researchers validate these methods?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with reverse-phase C18 columns are optimal for separating and quantifying this compound in complex samples. Validation should include spike-and-recovery experiments, calibration curves (linearity range: 0.1–100 µg/mL), and precision tests (intra-/inter-day variability <15%). Ensure method specificity by comparing retention times and mass spectra with certified reference standards. Document protocols following journal guidelines for reproducibility, as outlined in experimental reporting standards .
Q. What synthetic routes are available for laboratory-scale production of this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The primary method is acid-catalyzed Fischer esterification of phenylacetic acid with n-butanol (molar ratio 1:1.5) using concentrated sulfuric acid (5% v/v) under reflux (3–6 hours). Monitor reaction progress via thin-layer chromatography (TLC) or GC. Purify via fractional distillation (boiling point ~137°C) or silica gel chromatography (eluent: hexane/ethyl acetate 9:1). Yields typically range from 65–85%, with purity >95% confirmed by NMR and HPLC. Optimize catalyst loading and reaction time to minimize side products (e.g., diesters). Reference industrial synthesis protocols for scalability insights .
Advanced Research Questions
Q. What molecular mechanisms underlie the biological activity of phenylacetate derivatives, and how does esterification (e.g., this compound) modulate these effects compared to free phenylacetic acid?
- Methodological Answer : Phenylacetate derivatives may exert effects via hydrolysis to phenylacetic acid, which induces apoptosis in cancer cells by downregulating Bcl-2, upregulating Bax, and arresting the cell cycle at G1 phase (via p21Cip1/pRb pathways). To assess this compound’s activity, conduct comparative in vitro studies using cancer cell lines (e.g., osteosarcoma) with/without esterase inhibitors to block hydrolysis. Measure apoptosis (Annexin V/PI staining) and protein expression (Western blot). Reference preclinical models from phenylacetate studies .
Q. How can researchers investigate the role of this compound in microbial degradation of synthetic polymers, and what omics approaches are suitable for elucidating related metabolic pathways?
- Methodological Answer : Enrich microbial consortia from pollutant-exposed environments (e.g., polyethylene-contaminated sites) with this compound as a sole carbon source. Use metagenomics to identify esterase/lipase genes and metaproteomics to detect key enzymes (e.g., multicopper oxidases). Network analysis can link phenylacetate metabolism to tricarboxylic acid (TCA) cycles and amino acid pathways. Validate enzyme activity via colorimetric assays (e.g., p-nitrophenyl acetate hydrolysis). Reference proteomics workflows from polyethylene degradation studies .
Q. How should conflicting data on the cytotoxic effects of this compound across studies be resolved through experimental design?
- Methodological Answer : Discrepancies may arise from variations in compound purity, hydrolysis rates in biological media, or cell-line specificity. Design experiments with:
- Standardized purity validation : NMR (>99% purity) and HPLC (no detectable impurities).
- Controlled hydrolysis conditions : Pre-hydrolyze this compound with esterases and compare effects with intact ester.
- Multi-model testing : Use diverse cell lines (cancer vs. normal) and in vivo models.
Apply multivariate statistical analysis to isolate confounding variables. Reference research question frameworks emphasizing reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
